1-Chloro-3-nitro-2-(trifluoromethoxy)benzene
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Overview
Description
1-Chloro-3-nitro-2-(trifluoromethoxy)benzene is an organic compound with the molecular formula C7H3ClF3NO3 and a molecular weight of 241.55 g/mol It is characterized by the presence of a chloro group, a nitro group, and a trifluoromethoxy group attached to a benzene ring
Preparation Methods
The synthesis of 1-Chloro-3-nitro-2-(trifluoromethoxy)benzene typically involves the nitration of 1-chloro-2-(trifluoromethoxy)benzene. The reaction is carried out under controlled conditions using a mixture of concentrated nitric acid and sulfuric acid as nitrating agents . The industrial production of this compound may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-Chloro-3-nitro-2-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions. Common reagents include sodium methoxide or potassium tert-butoxide.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Oxidation Reactions: Although less common, the compound can undergo oxidation reactions, particularly involving the trifluoromethoxy group under strong oxidizing conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 1-chloro-3-amino-2-(trifluoromethoxy)benzene.
Scientific Research Applications
1-Chloro-3-nitro-2-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, particularly those containing trifluoromethoxy groups.
Biology and Medicine: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Chloro-3-nitro-2-(trifluoromethoxy)benzene is not fully understood. its biological effects are thought to be mediated through interactions with specific molecular targets, such as enzymes or receptors. The nitro group may play a role in the compound’s reactivity, while the trifluoromethoxy group can influence its lipophilicity and membrane permeability .
Comparison with Similar Compounds
1-Chloro-3-nitro-2-(trifluoromethoxy)benzene can be compared with other similar compounds, such as:
1-Chloro-2-nitro-4-(trifluoromethyl)benzene: This compound has a trifluoromethyl group instead of a trifluoromethoxy group, which can affect its chemical reactivity and biological activity.
1-Chloro-2-fluoro-3-nitrobenzene: The presence of a fluoro group instead of a trifluoromethoxy group can lead to differences in chemical properties and applications.
The uniqueness of this compound lies in the combination of its functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-chloro-3-nitro-2-(trifluoromethoxy)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO3/c8-4-2-1-3-5(12(13)14)6(4)15-7(9,10)11/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWLCRRUIYBNYLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)OC(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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